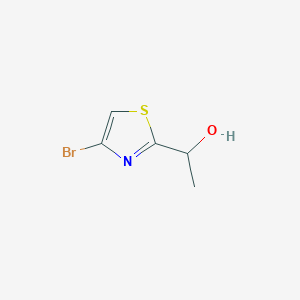
(Dichlorofluoromethylthio)benzene, 90%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichlorofluoromethylthio)benzene, or DCFMB, is an organic compound with a wide range of applications in scientific research. DCFMB is a colorless liquid with a melting point of -90°C and a boiling point of 74°C. It is a versatile reagent that can be used in a variety of laboratory experiments, and its unique properties make it a valuable tool for chemists and biologists alike.
Applications De Recherche Scientifique
DCFMB is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a solvent for organic compounds. It has also been used as a surfactant and as a stabilizer for a variety of organic compounds. Additionally, it has been used in chemical and biochemical studies, such as the study of enzyme catalysis and the study of chemical reactions.
Mécanisme D'action
DCFMB is a strong Lewis acid and is able to form strong bonds with other molecules. It can form complex structures with other molecules, and this allows it to act as a catalyst in chemical reactions. Additionally, it can act as a solvent for other molecules, allowing them to dissolve in it. This makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
DCFMB is a relatively non-toxic compound and is generally considered to be safe for use in laboratory experiments. It has been shown to have no adverse effects on human cells or enzymes. Additionally, it has been shown to have no significant effect on the biochemical or physiological processes of organisms.
Avantages Et Limitations Des Expériences En Laboratoire
DCFMB has several advantages for use in laboratory experiments. It is a non-toxic compound, making it safe for use in experiments. Additionally, its unique properties make it a versatile reagent for use in organic synthesis and chemical and biochemical studies. However, it is important to note that DCFMB is a volatile compound and must be stored in a well-ventilated area. Additionally, it is flammable and should be handled with care.
Orientations Futures
DCFMB is a versatile compound with a wide range of applications in scientific research. As such, there is a lot of potential for further research into its properties and potential uses. Possible future directions include the development of new methods for synthesizing DCFMB, the development of new applications for DCFMB in scientific research, and the development of new techniques for using DCFMB in laboratory experiments. Additionally, further research into the biochemical and physiological effects of DCFMB could provide valuable insight into its potential uses in medicine and other fields.
Méthodes De Synthèse
DCFMB is synthesized through a reaction of chlorotrifluoromethanesulfonyl chloride and benzene. The reaction is conducted in an inert atmosphere at a temperature of -78°C and produces a yield of 90%. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and the reaction is complete when the reaction mixture is heated to room temperature.
Propriétés
IUPAC Name |
[dichloro(fluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FS/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJGVWFQYMVCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)

![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6316445.png)
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)




